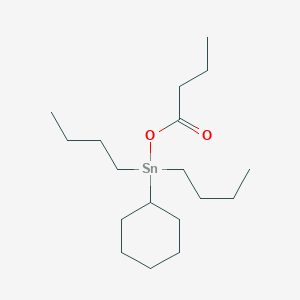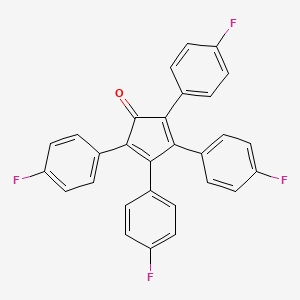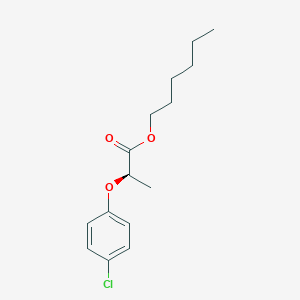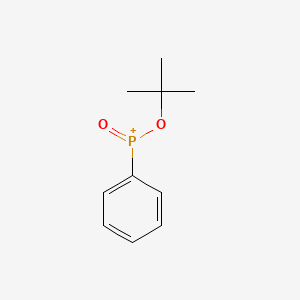![molecular formula C17H18S2 B12548489 2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane CAS No. 143796-80-9](/img/structure/B12548489.png)
2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane is an organic compound that features a biphenyl core with an ethyl group at the 4’ position and a 1,3-dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromoethylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Dithiolane Ring: The 1,3-dithiolane ring can be introduced by reacting the biphenyl compound with 1,3-dithiolane-2-thione in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form a sulfone.
Reduction: The biphenyl core can be reduced to form a cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane-1,1-dioxide.
Reduction: Formation of 2-(4’-Ethylcyclohexyl)-1,3-dithiolane.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane exerts its effects is largely dependent on its interaction with molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the dithiolane ring can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethylbiphenyl: Lacks the dithiolane ring, making it less versatile in terms of chemical reactivity.
1,1’-Biphenyl-4-ylmethanol: Contains a hydroxyl group instead of the dithiolane ring, leading to different chemical properties.
4-Ethyl-1,1’-biphenyl-2-ylamine: Contains an amine group, which can engage in different types of chemical reactions compared to the dithiolane ring.
Uniqueness
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane is unique due to the presence of both the biphenyl core and the dithiolane ring, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
143796-80-9 |
|---|---|
Molecular Formula |
C17H18S2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2-[4-(4-ethylphenyl)phenyl]-1,3-dithiolane |
InChI |
InChI=1S/C17H18S2/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-18-11-12-19-17/h3-10,17H,2,11-12H2,1H3 |
InChI Key |
PZBMLZJBLMKJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3SCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
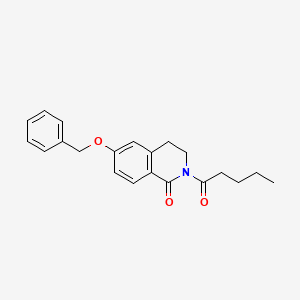
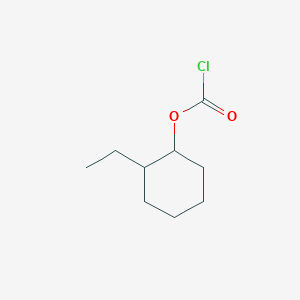

![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)
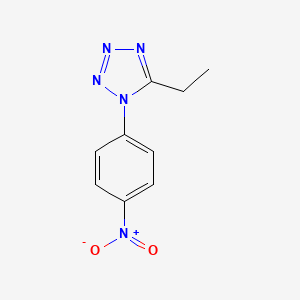
![(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol](/img/structure/B12548461.png)
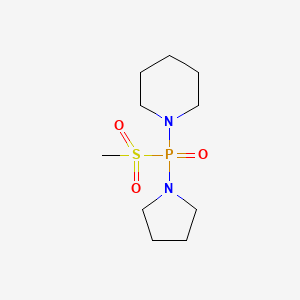
![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
